2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetrahydroxy-, disodium salt
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Overview
Description
Tetrahydroxyquinone disodium is a bioactive chemical.
Mechanism of Action
Target of Action
Tetrahydroxy-1,4-benzoquinone Disodium Salt, also known as Tetrahydroxyquinone Disodium Salt, primarily targets amines . Amines play a crucial role in various biological processes, including neurotransmission and protein synthesis.
Mode of Action
The compound interacts with amines to form radical species . These radicals are detected by electron spin resonance spectroscopy . Interestingly, these radicals have been shown to be more reactive than the parent amine, leading to enhanced reactivity in some cases .
Biochemical Pathways
The formation of radical species suggests that it may be involved inredox reactions . Redox reactions are fundamental to many biological processes, including cellular respiration and the immune response.
Pharmacokinetics
It’s known that the compound is asolid at room temperature . Its solubility in water is relatively low, about 0.1 g/L , which could impact its bioavailability
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tetrahydroxy-1,4-benzoquinone Disodium Salt. For instance, its reactivity may be influenced by the presence of other compounds, pH levels, and temperature . Moreover, the compound should be stored at room temperature, preferably below 15°C .
Properties
CAS No. |
1887-02-1 |
---|---|
Molecular Formula |
C6H4Na2O6 |
Molecular Weight |
218.07 g/mol |
IUPAC Name |
disodium;4,6-dihydroxy-2,5-dioxocyclohexa-3,6-diene-1,3-diolate |
InChI |
InChI=1S/C6H4O6.2Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8,11-12H;; |
InChI Key |
SKKLCGZRLDOAMH-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)O)[O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1(=C(C(=O)C(=C(C1=O)O)O)O)O.[Na].[Na] |
Appearance |
Solid powder |
1887-02-1 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
18905-34-5 (Parent) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
tetrahydroxy-1,4-benzoquinone tetrahydroxy-1,4-benzoquinone disodium salt |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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